molecular formula C11H10N6 B1277109 (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile CAS No. 99845-72-4

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile

Cat. No. B1277109
CAS RN: 99845-72-4
M. Wt: 226.24 g/mol
InChI Key: WUDAGWKSEJVISS-UHFFFAOYSA-N
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Description

“(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile” is a chemical compound . It belongs to the class of triazine derivatives . Triazines are well-known compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride . Specific synthetic protocols have been developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

Scientific Research Applications

Anticancer Activity

A notable application of derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile is in the field of cancer research. Sa̧czewski et al. (2006) synthesized a series of triazine derivatives and evaluated their antitumor activity. One of the compounds, featuring a triazine-2-yl-acetonitrile structure, showed remarkable activity against the melanoma MALME-3 M cell line, positioning it as a candidate for further development in anticancer therapy (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Chemical Synthesis and Polymerization

The triazine derivative has been utilized in various chemical syntheses. For example, Klayman & Milne (1969) studied the formation of thiazolo-s-triazine from reactions involving 2-amino-2-thiazoline and phenylisothiocyanate in acetonitrile (Klayman & Milne, 1969). Additionally, Kunisada et al. (1992) synthesized 2-Amino-4(N-alkylanilino)-6-isopropenyl-1,3,5-triazines and investigated their polymerization properties, noting the impact of branched alkyl groups on polymerization temperatures and heat of polymerization (Kunisada, Yuki, Kondo, Adachi, & Takahashi, 1992).

Fluorescent Properties

Jung & Kang (2013) synthesized asymmetrically substituted bistriazinylstilbene fluorescent brightening agents, involving derivatives of (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile. These compounds were analyzed for their physical properties including fluorescence and fastness tests (Jung & Kang, 2013).

Future Directions

The future directions for the research and development of “(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile” and similar compounds could involve further exploration of their biological properties and potential applications in medicine and other fields .

properties

IUPAC Name

2-(4-amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c12-7-6-9-15-10(13)17-11(16-9)14-8-4-2-1-3-5-8/h1-5H,6H2,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDAGWKSEJVISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429352
Record name (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile

CAS RN

99845-72-4
Record name (4-Amino-6-anilino-1,3,5-triazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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